molecular formula C34H54O6 B593630 ergosteryl 3-beta-D-glucoside CAS No. 130155-33-8

ergosteryl 3-beta-D-glucoside

Cat. No. B593630
CAS RN: 130155-33-8
M. Wt: 558.8
InChI Key: MKZPNGBJJJZJMI-GBLVNJONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergosteryl 3-beta-D-glucoside (EGG) is a sterol glucoside found in various natural sources such as fungi, plants, and marine organisms. It has a molecular formula of C34H54O6 . EGG has been of great interest to researchers due to its potential use in various scientific applications.


Molecular Structure Analysis

The molecular structure of ergosteryl 3-beta-D-glucoside is complex, with a molecular formula of C34H54O6 . It has an average mass of 558.789 Da and a monoisotopic mass of 558.392029 Da . The molecule contains 13 defined stereocentres .


Physical And Chemical Properties Analysis

Ergosteryl 3-beta-D-glucoside is a powder in its physical state . It has a molecular formula of C34H54O6, a net charge of 0, an average mass of 558.78900, and a monoisotopic mass of 558.39204 .

Scientific Research Applications

  • Antitumor Activity : Ergosteryl-3-O-beta-D-glucopyranoside has been identified as an inhibitor in the proliferation of various tumor cell lines. This compound, isolated from Cordyceps sinensis, showed a significant inhibitory effect on the growth of tumor cells (Bok et al., 1999).

  • Role in Sterylglucoside Catabolism : A study on Saccharomyces cerevisiae identified a homologue (Egh1) involved in the catabolism of sterylglucosides, including ergosteryl β-glucoside. The study demonstrated that Egh1 plays a crucial role in the catabolic pathway of ergosteryl β-glucoside and is involved in the formation of vacuoles in yeast (Watanabe et al., 2015).

  • Biological Functions of Steryl Glycosides : Research on steryl glycosides, including ergosteryl β-glycoside, has been focusing on understanding their biological functions at a molecular level. These studies are crucial for understanding the implications of glycosylation of membrane-bound free sterols and their effect on the properties and functions of biological membranes (Grille et al., 2010).

  • Influence on Microbial Metabolism : The ergosteryl-β-glucosidase, identified in fungi like Cryptococcus neoformans, has been linked to the metabolism of steryl-β-glucosides. This enzyme plays a role in the growth and development of fungi and has been considered as a potential target for antifungal drugs (Watanabe et al., 2014).

  • Potential Antidepressant Effects : A study on ergosteryl derivatives found that certain derivatives, like ergosteryl 2-naphthoate, exhibit antidepressant effects mediated by the modification of GABAergic and glutamatergic systems. This indicates a potential application of ergosteryl derivatives in the development of antidepressant drugs (Lin et al., 2017).

Future Directions

Research on ergosteryl 3-beta-D-glucoside is ongoing, with a focus on understanding its specific functions and potential applications. For instance, a study has been conducted on the functional diversification of two UGT80 enzymes required for steryl glucoside synthesis in Arabidopsis . This research extends our knowledge of UGT80 enzymes and provides evidence for specialized functions for distinct classes of SG and ASG molecules in plants .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O6/c1-19(2)20(3)7-8-21(4)25-11-12-26-24-10-9-22-17-23(13-15-33(22,5)27(24)14-16-34(25,26)6)39-32-31(38)30(37)29(36)28(18-35)40-32/h7-10,19-21,23,25-32,35-38H,11-18H2,1-6H3/b8-7+/t20-,21+,23-,25+,26-,27-,28+,29+,30-,31+,32+,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZPNGBJJJZJMI-GBLVNJONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209497
Record name (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130155-33-8
Record name (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130155-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ergosteryl 3-beta-D-glucoside
Reactant of Route 2
ergosteryl 3-beta-D-glucoside
Reactant of Route 3
ergosteryl 3-beta-D-glucoside
Reactant of Route 4
ergosteryl 3-beta-D-glucoside
Reactant of Route 5
ergosteryl 3-beta-D-glucoside
Reactant of Route 6
ergosteryl 3-beta-D-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.